molecular formula C14H17N3O3 B1437425 N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-14-0

N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B1437425
M. Wt: 275.3 g/mol
InChI Key: HWEJSQFNLUYFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a non-hydrophobic compound used in treating metastasis .


Synthesis Analysis

A series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized with the aim of establishing a structure-analgesic activity relationship . It was noted that the transition from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to the structurally similar pyrido[1,2-a]pyrimidine derivatives was generally accompanied by some decrease in analgesic activity .


Molecular Structure Analysis

Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Scientific Research Applications

Chemical Modification for Enhanced Biological Properties

N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide and its derivatives have been the subject of research due to their biological properties. Chemical modifications, such as the displacement of the methyl group, have been explored to optimize these properties. Specifically, the analgesic properties of these compounds have been investigated using the "acetic acid writhing" model, revealing that certain modifications lead to increased biological activity (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Synthesis and Analgesic Properties

Continued research in this area has focused on synthesizing a group of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. These studies aim to establish a relationship between the structure of the benzylamide fragment and the biological effect, specifically in the context of analgesic properties. This research contributes to understanding bioisosterism between different molecular nuclei (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).

Diuretic Properties

Explorations into the diuretic properties of alkyl-, arylalkyl-, and arylamides of this compound have also been conducted. Comparative analysis of these properties with structurally similar compounds contributes to a broader understanding of structure-biological activity relationships (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).

Synthesis of Related Compounds

The synthesis of related compounds like isothiazolopyridines and pyridothiazines, which exhibit valuable biological activities, has been a focal point of research as well. These studies not only expand the understanding of the chemical synthesis of such compounds but also explore their potential biological applications (Youssef, Azab, & Youssef, 2012).

Anticancer Activity

Research into the anticancer activity of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives highlights the potential of these compounds in cancer treatment. This research involves the synthesis of novel derivatives and their evaluation against human cancer cell lines, identifying compounds with promising anticancer activity (Kumar et al., 2015).

properties

IUPAC Name

N-butyl-2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-4-7-15-12(18)10-13(19)16-11-9(2)6-5-8-17(11)14(10)20/h5-6,8,19H,3-4,7H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEJSQFNLUYFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N=C2C(=CC=CN2C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 4
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Reactant of Route 6
N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.